beta-D-threo-2-Pentulofuranoside, methyl, triacetate
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Overview
Description
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate: is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, double bonds, a five-membered ring, esters, ethers, and an oxolane ring
Chemical Reactions Analysis
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of various chemical products and materials
Comparison with Similar Compounds
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can be compared with other similar compounds, such as:
Methyl β-D-threo-2-pentulofuranoside: Similar in structure but may have different functional groups or substituents.
Uridine triacetate: Another compound with triacetate groups, used in different applications
Properties
CAS No. |
54451-98-8 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11+,12-/m1/s1 |
InChI Key |
RXYNMOMIMSXMKK-GRYCIOLGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
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